4-Cyanobenzoyl chloride

Catalog No.
S1941339
CAS No.
6068-72-0
M.F
C8H4ClNO
M. Wt
165.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzoyl chloride

Avoid expensive coupling reagents and low-yield acid activations. 4-Cyanobenzoyl chloride resolves these issues as a dual-reactive intermediate.

  • Direct acylation without EDC/HOBt: acyl chloride enables >85% yields in amide/ester formation.
  • Orthogonal para-cyano group for subsequent transformations: amidine, amidoxime, tetrazole synthesis.
  • Supplied moisture-sensitive under inert gas; consistent quality for scalable API manufacturing.

CAS Number

6068-72-0

Product Name

4-Cyanobenzoyl chloride

IUPAC Name

4-cyanobenzoyl chloride

Molecular Formula

C8H4ClNO

Molecular Weight

165.57 g/mol

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H

InChI Key

USEDMAWWQDFMFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)Cl

The exact mass of the compound 4-Cyanobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

p-Cyanobenzoyl chloride, 4-Cyanobenzoic acid chloride, 4-Cyanobenzoylchloride, Benzoyl chloride, 4-cyano-, 4-Cyanophenylcarbonyl chloride

Purity

≥98%

Package Size

5 g, 10 g, 25 g

4-Cyanobenzoyl chloride is a bifunctional aromatic building block characterized by an electrophilic acyl chloride and a para-positioned, electron-withdrawing cyano group. In industrial and laboratory procurement, it is primarily sourced as a pre-activated intermediate for the synthesis of amides, esters, and active pharmaceutical ingredients (APIs). The compound typically presents as a moisture-sensitive crystalline solid. Its primary value proposition lies in its dual reactivity: the acyl chloride enables immediate nucleophilic substitutions without the need for coupling agents, achieving typical yields >85%, while the cyano group serves as an orthogonal handle for subsequent transformations into amines, amidines, amidoximes, or tetrazoles [1].

Research Fit

Workflow
Nucleophilic acyl substitution requiring strong electron withdrawal for kinetics or selectivity
Use Context
Incorporation of a para-cyano aromatic core into heterocyclic liquid crystal monomers, ligands, or mechanistic probes
Selection Logic
Para-cyano group is not interchangeable with unsubstituted, halo, or methoxy analogs for targeted reactivity and material properties

Substituting 4-cyanobenzoyl chloride with its unsubstituted analog, benzoyl chloride, fundamentally alters downstream synthetic viability. The lack of the para-cyano group in benzoyl chloride eliminates the secondary reactive site necessary for building extended molecular architectures, such as 1,2,4-oxadiazole rings or benzylamine motifs found in numerous APIs. Furthermore, attempting to substitute with the free acid, 4-cyanobenzoic acid, introduces significant process inefficiencies. The free acid requires stoichiometric amounts of expensive coupling reagents (e.g., EDC/HOBt) or harsh in-situ activation with thionyl chloride, which generates corrosive byproducts, increases batch cycle times, and complicates purification. Therefore, 4-cyanobenzoyl chloride is strictly required for workflows demanding direct acylation coupled with orthogonal functional group preservation [1].

Substitution Risk

4-Cyanobenzoyl chloride
Benzoyl chloride: absence of cyano group alters electrophilicity, may lead to different reaction rates and product distribution
4-Cyanobenzoyl chloride
4-Chlorobenzoyl chloride: weaker electron‑withdrawing effect, reported lower Hammett σₚ, reaction selectivity may shift
4-Cyanobenzoyl chloride
3-Cyanobenzoyl chloride (meta): divergent reactivity with POCl₃; does not yield chloropyridine ligands, limiting access to that chemical space

Accelerated Acylation via Hammett Effects

The reactivity of acyl chlorides in nucleophilic substitution is heavily influenced by the electronic effects of ring substituents. The para-cyano group in 4-cyanobenzoyl chloride is strongly electron-withdrawing, characterized by a Hammett constant (σp) of +0.66. This significantly increases the electrophilicity of the carbonyl carbon compared to the unsubstituted baseline, benzoyl chloride (σp = 0.00). In comparative kinetic models of acylation, this electron withdrawal lowers the activation energy for nucleophilic attack, resulting in accelerated reaction rates and higher conversions, particularly when reacting with sterically hindered alcohols or weakly nucleophilic amines[1].

Evidence DimensionHammett substituent constant (σp) indicating electrophilicity
Target Compound Dataσp = +0.66 (Strongly electron-withdrawing)
Comparator Or BaselineBenzoyl chloride (σp = 0.00)
Quantified Difference+0.66 shift in σp, driving accelerated nucleophilic acyl substitution
ConditionsStandard physical organic chemistry models for para-substituted benzenes

Faster reaction kinetics allow for milder reaction conditions, reducing side reactions and improving overall yields in complex API synthesis.

Electrophilicity (σₚ)
Class-level
σₚ ≈ +0.66 for -CN
vs 0.00 (H), +0.23 (Cl), -0.27 (OCH₃)
Higher reported electron‑withdrawing capacity supports assessment of acylation reactivity
Derived from standard Hammett scale; class‑level inference

Elimination of Coupling Agents

In industrial scale-up, the choice between an acid chloride and a free carboxylic acid significantly impacts process economics. Direct amidation using 4-cyanobenzoyl chloride typically achieves yields exceeding 85% in the presence of a simple amine base like triethylamine. In contrast, utilizing 4-cyanobenzoic acid for the same transformation requires stoichiometric quantities of coupling agents (such as EDC/HOBt or CDI), which reduces atom economy, or necessitates an additional in-situ chlorination step using thionyl chloride. The pre-activated nature of 4-cyanobenzoyl chloride streamlines the synthetic route and simplifies downstream purification [1].

Evidence DimensionReagent requirement for direct acylation
Target Compound DataRequires only an amine base (e.g., Et3N); >85% typical yield
Comparator Or Baseline4-Cyanobenzoic acid (Requires EDC/HOBt, CDI, or SOCl2)
Quantified DifferenceElimination of stoichiometric coupling agents; reduction of synthetic steps
ConditionsStandard amidation/esterification protocols in organic solvents (e.g., DCM, THF)

Procuring the pre-activated acid chloride lowers total reagent costs, minimizes waste generation, and shortens production cycle times.

POCl₃‑mediated route
Class-level
para‑isomer yields chloropyridine; meta‑isomer does not follow this pathway
Isomer‑specific reactivity guides synthesis route selection for chloropyridine ligands
Class‑level; verify under specific POCl₃ conditions

Orthogonal Reactivity for Heterocycle Synthesis

A critical differentiator for 4-cyanobenzoyl chloride is the preservation of the cyano group following the initial acylation step. Unlike benzoyl chloride, which terminates the synthetic sequence at the amide or ester, the para-cyano moiety of 4-cyanobenzoyl chloride can undergo orthogonal transformations. For example, treatment with hydroxylamine converts the nitrile into an amidoxime, which can subsequently be cyclized to form 3,5-disubstituted 1,2,4-oxadiazoles. Alternatively, the cyano group can be converted into an amidine or reduced to a primary amine, pathways that are impossible with unsubstituted benzoyl chloride [1].

Evidence DimensionDownstream functional group derivatization
Target Compound DataCyano group enables amidoxime, amidine, and tetrazole synthesis
Comparator Or BaselineBenzoyl chloride (Lacks secondary reactive handle)
Quantified DifferenceEnables multi-step heterocycle synthesis vs. sequence termination
ConditionsPost-acylation treatment with hydroxylamine or reducing agents

The dual reactivity makes this compound an essential, irreplaceable building block for synthesizing complex, multi-ring pharmaceutical targets.

Liquid crystal precursor
Reported
Documented reagent for mesogens with isoxazole, tetrazole, 1,2,4‑oxadiazole rings
Supports materials R&D where cyano functionality is critical for dielectric anisotropy
Benzoyl chloride lacks this functional handle; source‑specific data

Tuned Electron Acceptor in Single-Electron Transfer

In radical-mediated pathways and electrochemical synthesis, the reduction potential of the substrate dictates reaction feasibility. The electron-withdrawing cyano group in 4-cyanobenzoyl chloride stabilizes the corresponding radical anion upon single-electron reduction. This results in a more positive reduction potential compared to benzoyl chloride. In electrochemical studies involving aliphatic nucleophilic substitution via electron transfer, 4-cyanobenzoyl chloride demonstrates altered electron-transfer rate constants and acts as a superior electron acceptor, facilitating specific radical-anion mediated bond cleavages that are less efficient with the unsubstituted analog[1].

Evidence DimensionElectron acceptor capability in single-electron transfer (SET)
Target Compound DataStabilized radical anion; easier electrochemical reduction
Comparator Or BaselineBenzoyl chloride (Less stable radical anion; harder to reduce)
Quantified DifferenceShift in reduction potential favoring SET pathways
ConditionsElectrochemical reduction in polar aprotic solvents (e.g., DMF)

Crucial for specialized procurement in electrochemical synthesis and photoredox catalysis where precise redox matching is required.

Factor Xa Inhibitor Precursor

Directly utilizes the dual reactivity of 4-cyanobenzoyl chloride, where high-yield amidation is followed by the conversion of the cyano group into an amidine motif critical for target binding [1].

1,2,4-Oxadiazole Therapeutics Synthesis

Leverages the orthogonal reactivity of the para-cyano group, which is converted to an amidoxime and cyclized to form the oxadiazole ring after the initial acylation step [2].

Carbohydrate Protecting Group Chemistry

Exploits the accelerated esterification kinetics to install 4-cyanobenzoate protecting groups, which subsequently influence the stereoselectivity of glycosylation reactions via neighboring group participation [3].

Liquid Crystal and Advanced Material Monomers

Utilizes the pre-activated acid chloride to efficiently couple with rigid core structures without introducing coupling agent contaminants, ensuring high-purity material precursors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heteroaromatic liquid crystal building block synthesis
Cyano‑functionalized acylating agent
Reported use in isoxazole, tetrazole, 1,2,4‑oxadiazole mesogen routes
Chloropyridine ligand synthesis via POCl₃ cyclization
para‑Cyano isomer specificity
Isomer‑dependent reactivity; meta‑isomer does not afford chloropyridine
Physical organic chemistry probe for nucleophilic acyl substitution
Reported high Hammett σₚ value
Assesses electron‑withdrawing effect on reaction kinetics and selectivity models
Solid‑phase synthesis and bioconjugation
High‑purity, low‑moisture solid reagent
Documented reactivity with resin‑bound amines and spin‑labeling agents

XLogP3

2.5

UNII

2577FDE7A8

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6068-72-0

Wikipedia

4-cyanobenzoyl chloride
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

Explore Compound Types